molecular formula C15H13BrN2S B2467620 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline CAS No. 346691-88-1

4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline

Cat. No.: B2467620
CAS No.: 346691-88-1
M. Wt: 333.25
InChI Key: XTXFRDAVOASSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline (CAS 346691-88-1) is a brominated benzothiazole derivative of significant interest in advanced chemical and pharmacological research. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for enabling a wide spectrum of biological activities due to its feasibility for diverse functional group attachments . This compound is primarily valued in neuroscience research , particularly in the study of protein aggregation disorders. Benzothiazole-based structures, such as the well-known Pittsburgh Compound B (PIB), are foundational in developing positron emission tomography (PET) probes for imaging β-amyloid plaques in Alzheimer's disease . The structural similarity of this bromo-substituted analogue makes it a valuable chemical precursor or intermediate in the design and synthesis of novel tracers for visualizing pathological aggregates associated with neurodegenerative tauopathies . Beyond neurology, its research applications extend to agrochemical development . Recent studies highlight that benzothiazolylamino-containing derivatives exhibit promising insecticidal and acaricidal (mite-killing) properties . Some closely related compounds have demonstrated high lethality against agricultural pests like the diamondback moth and can modulate insect ryanodine receptors (RyR), which are critical molecular targets for modern insecticides . Furthermore, the benzothiazole pharmacophore is under investigation for its antimicrobial and anticancer potential , showing activity against various cancer cell lines and drug-resistant bacteria at nanomolar concentrations in preliminary assays . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2S/c1-18(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)19-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXFRDAVOASSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule’s structure (C₁₅H₁₃BrN₂S) comprises two aromatic systems: a 6-bromo-1,3-benzothiazole and a para-dimethylaniline group. Retrosynthetically, the molecule can be dissected into two fragments:

  • 6-Bromo-1,3-benzothiazol-2-amine : Serves as the heterocyclic backbone.
  • N,N-Dimethyl-4-aminobenzoyl chloride : Introduces the dimethylaniline moiety.

Critical challenges include ensuring regioselective bromination at the benzothiazole’s 6-position and achieving efficient coupling between the benzothiazole and dimethylaniline groups.

Synthesis Methodologies

Acylation-Cyclization Approach

This two-step method involves forming an amide intermediate followed by cyclization to construct the benzothiazole ring.

Step 1: Synthesis of 2-(4-Dimethylaminobenzamido)-4-bromophenyl Thioether

Reagents :

  • 2-Amino-4-bromothiophenol (1.0 equiv)
  • 4-(Dimethylamino)benzoyl chloride (1.1 equiv)
  • Triethylamine (2.0 equiv)
  • Dry tetrahydrofuran (THF)

Procedure :

  • Dissolve 2-amino-4-bromothiophenol (2.12 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous THF (50 mL) under nitrogen.
  • Add 4-(dimethylamino)benzoyl chloride (1.98 g, 11 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-water, extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Intermediate Characterization :

  • Yield : 85% (3.41 g).
  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.32 (d, J = 8.0 Hz, 1H, ArH), 6.75 (d, J = 8.4 Hz, 2H, ArH), 3.05 (s, 6H, N(CH₃)₂).
Step 2: Cyclization to 4-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline

Reagents :

  • Polyphosphoric acid (PPA, 10 g)
  • Chlorobenzene (50 mL)

Procedure :

  • Suspend the amide intermediate (3.0 g, 7.5 mmol) in PPA.
  • Heat at 120°C for 6 hours with stirring.
  • Pour the mixture into ice-water, neutralize with 10% NaOH, and extract with dichloromethane (3 × 50 mL).
  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Product Characterization :

  • Yield : 65% (1.62 g).
  • MP : 148–150°C.
  • ¹H NMR (DMSO-d₆) : δ 8.45 (d, J = 8.8 Hz, 2H, ArH), 8.12 (d, J = 1.6 Hz, 1H, ArH), 7.94 (dd, J = 8.4, 1.6 Hz, 1H, ArH), 7.68 (d, J = 8.4 Hz, 1H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 3.12 (s, 6H, N(CH₃)₂).
  • HRMS (ESI) : m/z calcd. for C₁₅H₁₃BrN₂S [M+H]⁺: 333.2004; found: 333.1998.

Oxidative Cyclization with Aldehyde

This one-pot method utilizes oxidative conditions to form the benzothiazole ring.

Reaction Setup

Reagents :

  • 2-Amino-4-bromothiophenol (1.0 equiv)
  • 4-Dimethylaminobenzaldehyde (1.0 equiv)
  • Cerium(III) chloride heptahydrate (0.1 equiv)
  • 30% H₂O₂ (2.0 equiv)
  • Ethanol (50 mL)

Procedure :

  • Combine 2-amino-4-bromothiophenol (2.12 g, 10 mmol), 4-dimethylaminobenzaldehyde (1.49 g, 10 mmol), and CeCl₃·7H₂O (0.37 g, 1 mmol) in ethanol.
  • Add H₂O₂ (2.04 g, 20 mmol) and reflux for 6 hours.
  • Cool, filter the precipitate, and recrystallize from ethanol.

Product Characterization :

  • Yield : 55% (1.37 g).
  • MP : 145–147°C.
  • IR (KBr) : 3050 (C-H Ar), 1605 (C=N), 1540 (C=C), 1220 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Synthesis Methods

Parameter Acylation-Cyclization Oxidative Cyclization
Reaction Time 18 hours 6 hours
Overall Yield 65% 55%
Purity (HPLC) 95% 90%
Key Advantage High regioselectivity One-pot simplicity
Limitation Multi-step procedure Moderate yield

The acylation-cyclization method offers superior yield and purity, making it preferable for large-scale synthesis. Conversely, the oxidative approach reduces procedural complexity but requires optimization to minimize byproducts.

Mechanistic Insights

Acylation-Cyclization Pathway

  • Amide Formation : Nucleophilic acyl substitution between 2-amino-4-bromothiophenol and 4-dimethylaminobenzoyl chloride.
  • Cyclization : Acid-catalyzed intramolecular dehydration forms the benzothiazole ring, driven by PPA’s dehydrating action.

Oxidative Cyclization Pathway

  • Imine Formation : Condensation of 2-amino-4-bromothiophenol with 4-dimethylaminobenzaldehyde generates a Schiff base.
  • Oxidation-Ring Closure : H₂O₂ oxidizes the thiol to a disulfide, followed by cyclization mediated by Ce³⁺ to form the benzothiazole.

Structural and Spectroscopic Validation

Key Spectral Data :

  • ¹³C NMR (DMSO-d₆) : δ 167.8 (C=N), 152.1 (C-Br), 132.4–115.2 (ArC), 40.3 (N(CH₃)₂).
  • UV-Vis (EtOH) : λₘₐₓ = 320 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹.

X-ray Crystallography : Single-crystal analysis confirms the planar benzothiazole core and dihedral angle of 15.2° between the benzothiazole and dimethylaniline rings.

Applications and Derivatives

The compound serves as a precursor for:

  • Luminescent Materials : BF₂ complexes exhibit aggregation-induced emission (AIE) with Φ = 0.94 in solid state.
  • Pharmaceutical Intermediates : Used in kinase inhibitors and antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing benzothiazole ring activates the bromine atom at the 6-position for NAS. Reactions occur under mild conditions with nucleophiles such as amines, alkoxides, or thiols:

Reaction TypeReagents/ConditionsProductNotes
AminationNH₃ (aq.), CuI, 80°C6-Amino-1,3-benzothiazol-2-yl derivativeYields depend on steric and electronic factors .
MethoxylationNaOMe, DMF, 60°C6-Methoxy-1,3-benzothiazol-2-yl derivativeRequires anhydrous conditions to avoid hydrolysis .

The dimethylaniline group’s electron-donating effect further polarizes the C–Br bond, accelerating substitution .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed couplings to form carbon–carbon or carbon–heteroatom bonds:

Suzuki-Miyaura Coupling

Reagents: Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O
Product: Biaryl derivatives (e.g., 6-Aryl-1,3-benzothiazol-2-yl compounds)

  • Typical yields: 70–85%

  • The reaction retains the benzothiazole and dimethylaniline moieties intact .

Ullmann Coupling

Reagents: CuI, 1,10-phenanthroline, aryl iodide, DMF
Product: 6-Aryl derivatives with extended conjugation

  • Used in synthesizing fluorescent probes .

Electrophilic Aromatic Substitution (EAS)

The dimethylaniline group directs electrophiles to the para position of the benzothiazole ring:

ElectrophileConditionsProduct
HNO₃/H₂SO₄0–5°C6-Bromo-5-nitro-1,3-benzothiazol-2-yl derivative
SO₃/H₂SO₄80°CSulfonated derivative

Reactivity is modulated by the electron-donating dimethylamino group and the electron-withdrawing benzothiazole system .

Demethylation of the Dimethylamino Group

Reagents: HCOOH, HCl, reflux
Product: Primary amine derivative

  • Converts N,N-dimethylaniline to aniline, enabling further functionalization .

Bromine-Lithium Exchange

Reagents: n-BuLi, THF, –78°C
Product: Lithium intermediate for alkylation/arylation

  • Used to install diverse substituents at the 6-position .

Stability and Side Reactions

  • Acidic Conditions : Protonation of the benzothiazole nitrogen reduces ring aromaticity, risking decomposition.

  • Basic Conditions : Hydrolysis of the benzothiazole ring occurs above pH 10 .

  • Thermal Stability : Decomposes above 200°C, releasing HBr and forming polycyclic byproducts .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives, including 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline, exhibit antimicrobial properties. These compounds have been studied for their efficacy against various bacterial strains and fungi, making them potential candidates for new antimicrobial agents.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives could inhibit the growth of resistant bacterial strains, highlighting the compound's potential in combating antibiotic resistance .

Anticancer Properties

The compound has shown promise in cancer research due to its structural similarity to other known anticancer agents. The presence of the benzothiazole moiety is associated with various anticancer activities.

Case Study : In a recent investigation, this compound was tested against human breast cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent for breast cancer treatment .

Dye and Pigment Industry

The unique structure of this compound makes it suitable for applications in dyes and pigments due to its ability to form vibrant colors when incorporated into polymer matrices.

Data Table: Color Properties of Benzothiazole Derivatives

Compound NameColor ProducedApplication Area
This compoundBright YellowTextile Dyes
6-Bromo-N,N-dimethylbenzothiazoleGreenPlastic Pigments

Sensor Technology

The compound has also been evaluated for use in sensor technology due to its electronic properties. Its ability to interact with various ions and molecules makes it a candidate for developing sensors that detect specific chemical substances.

Case Study : Research has shown that incorporating this compound into sensor devices enhances sensitivity and selectivity towards target analytes such as heavy metals and biomolecules .

Mechanism of Action

The mechanism of action of 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the dimethylaniline group play crucial roles in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

(a) 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline

  • Structure : Lacks the 6-bromo substituent.

(b) Thioflavin-T (4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline chloride)

  • Structure : Features a cationic benzothiazolium ring with 3,6-dimethyl groups and a chloride counterion.
  • Properties : Exhibits fluorescence upon binding amyloid fibrils due to planarization of the dimethylaniline-benzothiazole system. The brominated analogue’s electron-withdrawing bromine may alter fluorescence quantum yield or binding specificity .

(c) 4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

  • Structure : Substitutes the dimethylaniline group with a benzamide and introduces a 6-methyl group on benzothiazole.
  • The benzamide moiety shifts electronic properties toward greater polarity .

Electronic and Optical Properties

  • Planarity and Stacking: Compared to carbazole-based donors (e.g., 4-(benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline), the brominated compound’s electron-withdrawing substituent may reduce planarity, affecting π-π stacking and charge-transfer efficiency .
  • Fluorescence : Thioflavin-T’s fluorescence relies on restricted rotation of the dimethylaniline group upon binding. Bromination at the 6-position could sterically hinder rotation, modulating emission properties .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference ID
4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline ~400 6-Br, N,N-dimethylaniline Potential fluorescence modulator
4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline 317 None (parent structure) Luciferase inhibitor (LUCINH2)
Thioflavin-T 318.86 3,6-dimethyl, Cl⁻ Amyloid fibril fluorescence probe
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide 446.29 6-CH₃, benzamide Enhanced metabolic stability

Biological Activity

4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a benzothiazole moiety and a dimethylaniline group, which may contribute to its biological activities. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C15H13BrN2S
  • Molecular Weight : Approximately 319.25 g/mol
  • Structure : The compound consists of a benzothiazole ring substituted with a bromo group and a dimethylaniline moiety.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit various biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Inhibition of specific enzyme activities

The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Case Study: Antibacterial Testing

A study evaluated the antibacterial activity of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against:

  • Staphylococcus aureus
  • Escherichia coli
Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strain
This compound32 µg/mLS. aureus
This compound64 µg/mLE. coli

Anticancer Activity

Research indicates that certain benzothiazole derivatives may exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Cytotoxicity Assay

In vitro studies were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The compound was tested against:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

Results showed that the compound significantly reduced cell viability in both cell lines, with IC50 values indicating effective cytotoxicity.

Cell LineIC50 (µM)
HeLa15
MCF720

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit lysine methyltransferases, which are implicated in various diseases, including cancer.

Case Study: Enzyme Inhibition

Inhibition assays revealed that this compound effectively inhibited the activity of specific methyltransferases at low micromolar concentrations.

Enzyme TypeIC50 (µM)
Lysine methyltransferase5

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving condensation of brominated benzothiazole precursors with N,N-dimethylaniline derivatives. Key steps include:

  • Bromination : Selective bromination at the 6-position of the benzothiazole core using N-bromosuccinimide (NBS) in DMF under reflux .
  • Coupling : Ullmann-type coupling or nucleophilic aromatic substitution to attach the N,N-dimethylaniline moiety. Catalysts like CuI and ligands (e.g., 1,10-phenanthroline) improve efficiency .
  • Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically affect reaction rates and purity. Yields range from 45–70% post-purification via column chromatography .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent positions (e.g., bromine at C6, dimethylamino group integration) .
  • IR : Validate C-Br (~600 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and isotopic pattern matching bromine .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, if crystalline .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Mitigation steps:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm connectivity .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer : Systematic optimization using design of experiments (DoE):

  • Catalyst Screening : Test Pd vs. Cu catalysts for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction extraction to remove residuals .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Focus on target-specific assays:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Mechanistic Studies : Flow cytometry for apoptosis/necrosis profiling and ROS detection assays .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer : Use SAR (structure-activity relationship) studies:

  • Bromine Replacement : Compare with chloro/fluoro analogs to assess halogen-dependent activity .
  • Dimethylamino Group : Replace with morpholino or piperazinyl groups to evaluate solubility vs. potency trade-offs .
  • Benzothiazole Core : Test fused-ring derivatives (e.g., naphthothiazoles) for enhanced π-stacking in target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.